molecular formula C5H5BrN2 B079700 4-Amino-3-bromopyridine CAS No. 13534-98-0

4-Amino-3-bromopyridine

Cat. No. B079700
CAS RN: 13534-98-0
M. Wt: 173.01 g/mol
InChI Key: DDQYSZWFFXOXER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-3-bromopyridine involves several methods, including direct bromination of pyridine derivatives and cross-coupling reactions. For instance, the siloxane-based cross-coupling of bromopyridine derivatives has been explored for the synthesis of sterically demanding biaryls, which is pertinent to the synthesis of compounds related to 4-Amino-3-bromopyridine (McElroy & DeShong, 2003).

Molecular Structure Analysis

The molecular structure of 4-Amino-3-bromopyridine and its derivatives has been extensively studied using density functional methods. Kandasamy and Velraj (2012) conducted an experimental and theoretical study on the molecular structure and the vibrational spectra, providing deep insights into the vibrational frequencies and optimized geometries of such compounds (Kandasamy & Velraj, 2012).

Chemical Reactions and Properties

4-Amino-3-bromopyridine participates in various chemical reactions, including nucleophilic substitution and cross-coupling reactions, which are foundational for synthesizing a wide range of chemical compounds. The compound's reactivity towards ammonia, leading to the formation of brominated aminopyridines, showcases its versatility in chemical synthesis (Hertog, 2010).

Scientific Research Applications

  • Molecular Structure and Vibrational Spectra Analysis : 4-Amino-3-bromopyridine has been studied for its molecular structure and vibrational spectra using density functional methods, which provide insights into its physical and chemical properties (Kandasamy & Velraj, 2012).

  • Synthesis of Antitumor Antibiotics : This compound has been used in the preparation of highly functionalized bromopyridines, which are key intermediates in the synthesis of antitumor antibiotics like streptonigrin and lavendamycin (Mcelroy & DeShong, 2003).

  • Copper Catalyzed Amination Reactions : It is involved in copper-catalyzed amination reactions of aryl halides, a process that highlights its utility in organic synthesis and pharmaceutical applications (Lang et al., 2001).

  • Complexes in Chemistry : 4-Amino-3-bromopyridine serves as a building block for creating various complexes with metals like iron and ruthenium, which have potential applications in materials science and catalysis (Fallahpour et al., 1999).

  • Halogen Atom Migration Studies : Research has also been conducted on the migration of halogen atoms in derivatives of 4-Amino-3-bromopyridine, providing insights into reaction mechanisms and pathways in organic chemistry (Hertog & Schogt, 2010).

  • Versatile Building Blocks in Ligand Synthesis : It is used as a versatile building block for the synthesis of chelating ligands, demonstrating its importance in the development of complex organic molecules (Hapke et al., 2007).

  • Inhibitors of Tyrosine Kinase Activity : The compound's derivatives have been synthesized to act as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor, indicating its potential in cancer therapy (Thompson et al., 1995).

  • Electrocatalytic Carboxylation Reactions : It is utilized in electrocatalytic carboxylation reactions with CO2, highlighting its role in green chemistry and sustainability studies (Feng et al., 2010).

Safety And Hazards

4-Amino-3-bromopyridine is considered hazardous. It may cause serious eye irritation, respiratory irritation, and skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-bromopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQYSZWFFXOXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159320
Record name 4-Amino-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-bromopyridine

CAS RN

13534-98-0
Record name 4-Amino-3-bromopyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-bromopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
G Velraj, R Sudha, N Senguttuvan - AIP Conference Proceedings, 2010 - aip.scitation.org
… The molecular dimensions of 4-amino-3-bromopyridine have been obtained from Fourier Transform Infrared spectroscopy. The tentative vibrational assignments are analyzed by using …
Number of citations: 4 aip.scitation.org
JW Streef, HJ Den Hertog - Recueil des Travaux Chimiques …, 1966 - Wiley Online Library
… 4-amino-3-bromopyridine (XIII) and a trace of 3,5-diaminopyridine (X11). Its composition remained almost unchanged when the reaction time was increased, 4-amino-3-bromopyridine (…
Number of citations: 25 onlinelibrary.wiley.com
S Okuda, M Robison - The Journal of Organic Chemistry, 1959 - ACS Publications
… The desired combination of halogen and benzylamino groups was finally attained by treatment of 4-amino-3bromopyridine with benzyl alcohol and potassium hydroxide.15 Theresulting …
Number of citations: 30 pubs.acs.org
HJ Den Hertog, N Boelrijk - Recueil des Travaux Chimiques …, 1951 - Wiley Online Library
… Its structure was proved by converting it into the known 4-amino3-bromopyridine. … by mixed melting point determination with an authentic sample of 4-amino-3-bromopyridine picrate. …
Number of citations: 25 onlinelibrary.wiley.com
SI Purificacao, MJD Pires, R Rippel, AS Santos… - Organic …, 2017 - ACS Publications
… Thus, in order to establish the best reaction conditions to achieve the Sonogashira products, 4-amino-3-bromopyridine (1a) and phenylacetylene were chosen as substrates. In these …
Number of citations: 24 pubs.acs.org
MSS Adam, MK Kindermann, M Köckerling… - 2009 - Wiley Online Library
… , solvent and reaction time (24–72 h) led to very good yield with 2-amino-3-bromo-4-methylpyridine whereas the yields in the coupling of the closely related 4-amino-3-bromopyridine …
T Sakamoto, Y Kondo, H Yamanaka - Chemical and pharmaceutical …, 1985 - jstage.jst.go.jp
… Ethyl 4-Ann'no-3—pyridineacrylate (Sa)——A mixture of 4-amino-3-bromopyridine (4a)7’ (1.59 g, 10 mmol), ethyl acrylate (1.5 g, 15 mmol), Pd(OAc)2 (50 mg, 0.22 mmol), POT (120 mg, …
Number of citations: 32 www.jstage.jst.go.jp
HJ Den Hertog, DJ Buurman - Recueil des Travaux Chimiques …, 1972 - Wiley Online Library
The isomeric aminobromoquinolines in which amino groups and bromine atoms are attached to the pyridine nucleus were reacted with potassium amide in liquid ammonia at −33. 2‐…
Number of citations: 21 onlinelibrary.wiley.com
MJD Pires, DL Poeira, SI Purificacao… - Organic letters, 2016 - ACS Publications
… In order to established the reaction conditions, 4-amino-3-bromopyridine (1a) and α-bromostyrene 2a were used as models and t-BuONa as base (30) (Table 1). After confirmation of the …
Number of citations: 51 pubs.acs.org
HJ Den Hertog, J Overhoff - Recueil des Travaux Chimiques …, 1950 - Wiley Online Library
… By reducing XI1 with iron and acetic acid we obtained the known 4-amino-3bromopyridine (XIII) 8). The last reaction proved the structure of XII. This method seems to be a suitable way …
Number of citations: 74 onlinelibrary.wiley.com

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